molecular formula C19H20ClN B14215997 2-(4-Chlorobutyl)-1-methyl-3-phenyl-1H-indole CAS No. 827017-55-0

2-(4-Chlorobutyl)-1-methyl-3-phenyl-1H-indole

Cat. No.: B14215997
CAS No.: 827017-55-0
M. Wt: 297.8 g/mol
InChI Key: YKWNVXHHDAFTPK-UHFFFAOYSA-N
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Description

2-(4-Chlorobutyl)-1-methyl-3-phenyl-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobutyl)-1-methyl-3-phenyl-1H-indole can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where an indole derivative is alkylated using a chlorobutyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include controlling the temperature, reaction time, and the molar ratios of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobutyl)-1-methyl-3-phenyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

2-(4-Chlorobutyl)-1-methyl-3-phenyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Chlorobutyl)-1-methyl-3-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobutyl)-1,3-dioxolane
  • 2-(3-Chloropropyl)-1,3-dioxolane
  • 2-Chloromethyl-1,3-dioxolane

Uniqueness

2-(4-Chlorobutyl)-1-methyl-3-phenyl-1H-indole is unique due to its specific structural features, including the indole core and the chlorobutyl and phenyl substituents. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

827017-55-0

Molecular Formula

C19H20ClN

Molecular Weight

297.8 g/mol

IUPAC Name

2-(4-chlorobutyl)-1-methyl-3-phenylindole

InChI

InChI=1S/C19H20ClN/c1-21-17-12-6-5-11-16(17)19(15-9-3-2-4-10-15)18(21)13-7-8-14-20/h2-6,9-12H,7-8,13-14H2,1H3

InChI Key

YKWNVXHHDAFTPK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1CCCCCl)C3=CC=CC=C3

Origin of Product

United States

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